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Compound of Interest

Compound Name: Bis-CH2-PEG2-acid

Cat. No.: B11903849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bis-CH2-PEG2-acid
as a linker in drug discovery, with a primary focus on its application in Proteolysis Targeting

Chimeras (PROTACs). Detailed protocols and data are provided to guide researchers in the

effective use of this versatile chemical tool.

Application Note 1: Bis-CH2-PEG2-acid as a
Homobifunctional Linker for PROTACs
Bis-CH2-PEG2-acid is a short, hydrophilic, and homobifunctional linker that has emerged as a

valuable component in the design and synthesis of PROTACs.[1][2] PROTACs are

heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by

hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the

POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1]

The choice of linker is critical to the efficacy of a PROTAC, as it dictates the spatial orientation

of the POI and the E3 ligase, influencing the formation of a productive ternary complex required

for ubiquitination and subsequent degradation.[3] Bis-CH2-PEG2-acid, with its two terminal

carboxylic acid groups, allows for the covalent conjugation of amine-containing POI ligands and

E3 ligase ligands through the formation of stable amide bonds.

Key Advantages of Bis-CH2-PEG2-acid in PROTAC Design:
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Enhanced Solubility: The polyethylene glycol (PEG) backbone of the linker increases the

hydrophilicity of the resulting PROTAC molecule, which can improve its solubility and reduce

aggregation.

Optimal Length and Flexibility: The short and flexible nature of the PEG2 unit can provide an

optimal distance and orientation between the POI and the E3 ligase, facilitating efficient

ternary complex formation.

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the

flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its

polar surface area, potentially aiding in cell membrane permeability.

Synthetic Tractability: The terminal carboxylic acid groups are readily activated for reaction

with amines using standard coupling reagents, simplifying the synthesis of PROTAC libraries

for linker optimization studies.

A prime example of the application of a short PEG-based linker in the development of a potent

PROTAC is SIAIS178, a degrader of the oncogenic BCR-ABL fusion protein. The development

of SIAIS178 involved extensive optimization of the linker connecting the BCR-ABL inhibitor

dasatinib and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Quantitative Data for the BCR-ABL PROTAC Degrader
SIAIS178
The following table summarizes the key quantitative data for the potent and selective BCR-ABL

PROTAC degrader, SIAIS178.
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Parameter Value Cell Line/System

Degradation (DC50) 8.5 nM K562 cells

Anti-proliferative Activity (IC50) 24 nM K562 cells

Pharmacokinetics (IV)

Half-life (T1/2) 3.82 hours In vivo

Maximum Concentration

(Cmax)
1165.2 nM In vivo

Pharmacokinetics (IP)

Half-life (T1/2) 12.35 hours In vivo

Maximum Concentration

(Cmax)
30 nM In vivo

Application Note 2: General Application in
Bioconjugation and Drug Delivery
Beyond PROTACs, Bis-CH2-PEG2-acid can be employed in other areas of drug discovery that

require the linkage of two molecular entities. Its hydrophilic and biocompatible nature makes it

suitable for applications in:

Antibody-Drug Conjugates (ADCs): While less common than heterobifunctional linkers in

ADCs, Bis-CH2-PEG2-acid could be used to link small molecule drugs to antibodies,

particularly in strategies where the drug payload contains suitable reactive groups. The PEG

component can help to improve the solubility and pharmacokinetic profile of the ADC.

Targeted Drug Delivery Systems: This linker can be used to attach targeting ligands (e.g.,

peptides, small molecules) to drug-loaded nanoparticles or liposomes, enhancing their

delivery to specific tissues or cells.

Peptide and Protein Modification: The bifunctional nature of the linker allows for the

crosslinking of peptides or proteins, or for their conjugation to other molecules.
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Caption: Mechanism of action of a PROTAC utilizing a Bis-CH2-PEG2-acid linker.
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PROTAC Synthesis
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Caption: General experimental workflow for PROTAC synthesis and evaluation.
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Caption: Simplified BCR-ABL signaling pathway and the intervention by a PROTAC degrader.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a
PROTAC using Bis-CH2-PEG2-acid
This protocol describes a general method for the two-step synthesis of a PROTAC by

sequentially coupling two different amine-containing ligands to Bis-CH2-PEG2-acid.

Materials:

POI ligand with a primary or secondary amine handle

E3 ligase ligand with a primary or secondary amine handle
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Bis-CH2-PEG2-acid

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Solvents for chromatography (e.g., DCM, methanol)

Procedure:

Step 1: Synthesis of the Linker-POI Ligand Intermediate

Dissolve the POI ligand (1.0 eq) and Bis-CH2-PEG2-acid (1.1 eq) in anhydrous DMF.

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

Add HATU (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting

material is consumed.

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium

bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography to yield the mono-conjugated

intermediate.

Step 2: Synthesis of the Final PROTAC

Dissolve the Linker-POI Ligand Intermediate from Step 1 (1.0 eq) and the E3 ligase ligand

(1.1 eq) in anhydrous DMF.

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

Add HATU (1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

Work up the reaction as described in Step 1.

Purify the final PROTAC product by preparative HPLC.

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR

spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-induced
Protein Degradation
This protocol provides a method to determine the in-vitro degradation of a target protein after

treatment with a PROTAC.

Materials:

Cancer cell line expressing the POI (e.g., K562 for BCR-ABL)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

PROTAC stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

Laemmli sample buffer

Primary antibody against the POI

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of

harvest.

Allow cells to adhere overnight.

Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM)

for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

Determine the protein concentration of each lysate using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling for 5 minutes.

Load equal amounts of protein per lane and resolve by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the POI overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Strip the membrane and re-probe with the loading control antibody to ensure equal protein

loading.

Quantify the band intensities to determine the percentage of protein degradation relative to

the vehicle control and calculate the DC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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